9,10-Dihydrophenanthrene-9-carboxylic acid
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Overview
Description
9,10-Dihydrophenanthrene-9-carboxylic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-9-carboxylic acid can be achieved through the photofixation of carbon dioxide. This involves the irradiation of phenanthrene in the presence of various amines and carbon dioxide in solvents such as dimethyl sulphoxide or dimethylformamide. The reaction yields this compound with conversions up to 55% .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as quinones.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Various substituents can be introduced into the phenanthrene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives of phenanthrene.
Substitution: Halogenated or nitro-substituted phenanthrene compounds.
Scientific Research Applications
9,10-Dihydrophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 9,10-Dihydrophenanthrene-9-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have shown activity towards the inhibition of the SARS-CoV-2 3CLpro enzyme, which is crucial for the replication of the virus. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its function and preventing viral proliferation .
Comparison with Similar Compounds
9,10-Dihydro-9,10-dihydroxyphenanthrene: This compound has similar structural features but includes hydroxyl groups at the 9 and 10 positions.
9,10-Phenanthrenequinone: An oxidized form of phenanthrene with quinone functionalities.
Uniqueness: 9,10-Dihydrophenanthrene-9-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct chemical reactivity and potential for bioorthogonal reactions. This makes it particularly valuable in the development of new materials and therapeutic agents.
Properties
CAS No. |
2222-30-2 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
9,10-dihydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8,14H,9H2,(H,16,17) |
InChI Key |
MOXWGTRDIRKZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
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